Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate
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Overview
Description
Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate is a chemical compound with the molecular formula C₉H₁₅NO. It is an organic compound that features a cyclopentene ring attached to an ethanimidate group. This compound is of interest in various fields of scientific research due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(cyclopent-1-en-1-yl)ethanimidate typically involves the reaction of cyclopentene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and reaction times of several hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted ethanimidates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-(cyclopent-1-en-1-yl)ethanimidate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(cyclopent-2-en-1-yl)acetate
- 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-[2-(Cyclopent-1-en-1-yl)phenyl]benzamide
Uniqueness
Ethyl 2-(cyclopent-1-en-1-yl)ethanimidate is unique due to its specific structure, which combines a cyclopentene ring with an ethanimidate group. This unique structure imparts distinct reactivity and properties compared to similar compounds. For example, the presence of the imidate group allows for specific types of chemical reactions that are not possible with other similar compounds .
Properties
CAS No. |
782400-52-6 |
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Molecular Formula |
C9H15NO |
Molecular Weight |
153.22 g/mol |
IUPAC Name |
ethyl 2-(cyclopenten-1-yl)ethanimidate |
InChI |
InChI=1S/C9H15NO/c1-2-11-9(10)7-8-5-3-4-6-8/h5,10H,2-4,6-7H2,1H3 |
InChI Key |
FBBWHHYTBOIHDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CC1=CCCC1 |
Origin of Product |
United States |
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